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molecular formula C7H5FO2 B1296990 2-Fluoro-4-hydroxybenzaldehyde CAS No. 348-27-6

2-Fluoro-4-hydroxybenzaldehyde

Cat. No. B1296990
M. Wt: 140.11 g/mol
InChI Key: ONRPXRPUBXXCCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07192982B2

Procedure details

2-Fluoro-4-methoxy-benzaldehyde (1 g, 6.49 mmol) was added to a suspension of anhydrous potassium iodide (2.15 g, 13 mmol) and aluminum trichloride (1.04 g, 7.8 mmol) in anhydrous toluene (10 mL), and the mixture was stirred at 40° C. for 3 hours. Aluminum trichloride (2.15 g, 13 mmol) and anhydrous potassium iodide (0.86 g, 6.49 mmol) were added, and the mixture was stirred for 3 hours. The mixture was diluted with water (10 mL) and extracted with ethyl acetate (5×20 mL). The combined organic layers were dried (MgSO4), filtered, and concentrated under vacuum. The residue was purified by silica gel chromatography (silica gel, hexanes/ethyl acetate 4:1) to give 2-fluoro-4-hydroxy-benzaldehyde as a white solid (260 mg, 29%). 1H NMR (200 MHz, Acetone-d6): δ 10.08 (s, 1H), 9.77 (b, 1H), 7.69 (t, 1H, J=8.4), 6.78 (dd, 1H, J=8.8, 2.6), 6.65 (dd, 1H, J=12.5, 2.2)ppm.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step Two
Quantity
0.86 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([O:10]C)[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[I-].[K+].[Cl-].[Cl-].[Cl-].[Al+3]>C1(C)C=CC=CC=1.O>[F:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5] |f:1.2,3.4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=O)C=CC(=C1)OC
Name
Quantity
2.15 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
1.04 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.15 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
0.86 g
Type
reactant
Smiles
[I-].[K+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 40° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (5×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (silica gel, hexanes/ethyl acetate 4:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(C=O)C=CC(=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 28.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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